Proxibarbal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proxibarbal, also known as 5-allyl-5-(2-hydroxypropyl)barbituric acid, is a barbiturate derivative first synthesized in 1956. Unlike most barbiturates, this compound exhibits anti-anxiety properties with minimal hypnotic effects. It has been used in the treatment of migraines and other vascular headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through the reaction of barbituric acid with allyl bromide and 2-hydroxypropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the barbituric acid, facilitating nucleophilic substitution reactions with the bromides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl or hydroxypropyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Scientific Research Applications
Proxibarbal has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential as an anti-anxiety agent.
Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Proxibarbal exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety. Unlike other barbiturates, this compound has minimal hypnotic action, making it suitable for long-term use in treating anxiety and migraines .
Comparison with Similar Compounds
Butalbital: Another barbiturate used in the treatment of headaches but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects
Uniqueness of Proxibarbal: this compound stands out due to its unique combination of anti-anxiety properties and minimal hypnotic effects. This makes it particularly useful for patients who require long-term treatment without the sedative side effects commonly associated with other barbiturates .
Properties
CAS No. |
42013-23-0 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI Key |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.